1-[2-(furan-2-yl)-2-oxoethyl]-3-phenylquinazoline-2,4(1H,3H)-dione
Overview
Description
1-[2-(furan-2-yl)-2-oxoethyl]-3-phenylquinazoline-2,4(1H,3H)-dione is a heterocyclic compound that features a quinazoline core with a furan ring and a phenyl group
Preparation Methods
The synthesis of 1-[2-(furan-2-yl)-2-oxoethyl]-3-phenylquinazoline-2,4(1H,3H)-dione typically involves the reaction of quinazoline derivatives with furan-2-carboxylic acid or its derivatives. One common method includes the cyclodehydration-condensation of the appropriate aldehyde and hippuric acid in dry acetic anhydride, catalyzed by acetate anion . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-[2-(furan-2-yl)-2-oxoethyl]-3-phenylquinazoline-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are possible, especially on the furan and phenyl rings.
Condensation: The compound can participate in condensation reactions with aldehydes and ketones to form more complex structures.
Scientific Research Applications
1-[2-(furan-2-yl)-2-oxoethyl]-3-phenylquinazoline-2,4(1H,3H)-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the synthesis of materials with specific properties, such as polymers and dyes
Mechanism of Action
The mechanism of action of 1-[2-(furan-2-yl)-2-oxoethyl]-3-phenylquinazoline-2,4(1H,3H)-dione involves its interaction with various molecular targets. It may inhibit specific enzymes or receptors, leading to its biological effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
1-[2-(furan-2-yl)-2-oxoethyl]-3-phenylquinazoline-2,4(1H,3H)-dione can be compared with other similar compounds, such as:
1,3,4-Oxadiazoles: Known for their broad range of biological activities, including antibacterial and antiviral properties.
Indole derivatives: Possess diverse biological activities and are used in various therapeutic applications.
Furan derivatives: Exhibit a wide range of pharmacological properties, including antimicrobial and anticancer activities.
This compound stands out due to its unique combination of a quinazoline core with a furan ring and a phenyl group, which may confer distinct biological and chemical properties.
Properties
IUPAC Name |
1-[2-(furan-2-yl)-2-oxoethyl]-3-phenylquinazoline-2,4-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N2O4/c23-17(18-11-6-12-26-18)13-21-16-10-5-4-9-15(16)19(24)22(20(21)25)14-7-2-1-3-8-14/h1-12H,13H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPEPCDABUGCBFG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N(C2=O)CC(=O)C4=CC=CO4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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